molecular formula C14H11ClO2 B14739696 (2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone CAS No. 6280-53-1

(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone

Cat. No.: B14739696
CAS No.: 6280-53-1
M. Wt: 246.69 g/mol
InChI Key: SDJMVNMEWGKVCD-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is an organic compound with the molecular formula C14H11ClO2. This compound is a derivative of benzophenone, characterized by the presence of a chlorine atom on one phenyl ring and a hydroxyl group along with a methyl group on the other phenyl ring. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst in a Fries rearrangement reaction. The reaction is carried out under low temperature to ensure the selective formation of the desired hydroxy benzophenone derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fries rearrangement reactions using specialized reactors to maintain the required low temperatures and controlled conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell division by targeting key functional proteins such as FtsZ. This disruption of cell division ultimately leads to the death of the bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chlorophenyl)(4-hydroxy-3-methylphenyl)methanone is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

6280-53-1

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(2-chlorophenyl)-(4-hydroxy-3-methylphenyl)methanone

InChI

InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8,16H,1H3

InChI Key

SDJMVNMEWGKVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)O

Origin of Product

United States

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